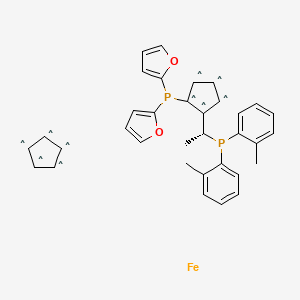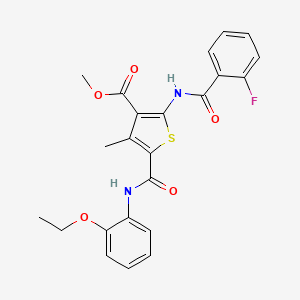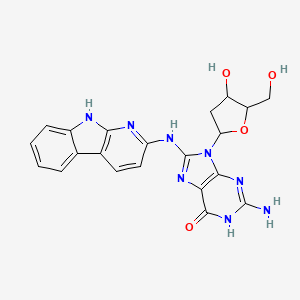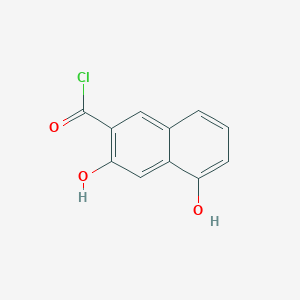
CID 16218713
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the molecular formula C34H32FeO2P2 and a molecular weight of 590.41 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
Preparation Methods
The preparation of Josiphos SL-J452-2 involves several steps. The synthetic route typically includes the use of specific reagents and solvents to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Josiphos SL-J452-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Josiphos SL-J452-2 has a wide range of scientific research applications. In chemistry, it is used as a ligand in catalytic reactions to facilitate the formation of specific products. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, it is used in drug development and testing to understand the pharmacokinetics and pharmacodynamics of potential therapeutic agents. In industry, it is utilized in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Josiphos SL-J452-2 involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process. The molecular pathways involved in its action include coordination chemistry and organometallic interactions, which are critical for its function in catalytic reactions .
Comparison with Similar Compounds
Josiphos SL-J452-2 can be compared with other similar compounds, such as other Josiphos ligands. These compounds share similar structural features and functions but may differ in their specific reactivity and selectivity. The uniqueness of Josiphos SL-J452-2 lies in its specific molecular structure, which imparts distinct properties and applications. Similar compounds include other Josiphos ligands with varying substituents and metal centers .
Properties
Molecular Formula |
C34H32FeO2P2 |
|---|---|
Molecular Weight |
590.4 g/mol |
InChI |
InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H;/t23-;;/m1../s1 |
InChI Key |
SPAUEXSFJREZBQ-MQWQBNKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)












